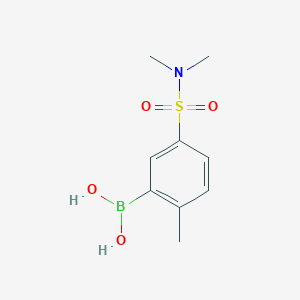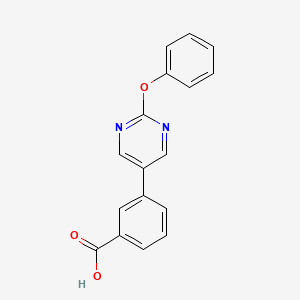
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid
描述
科学研究应用
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid has a wide variety of applications in scientific research, due to its unique properties. It has been studied for its potential use as a corrosion inhibitor in metal surfaces, and as a bioactive agent in medical research. It has also been studied for its potential use as an antioxidant in food products, and as a chelating agent for metal ions. Additionally, this compound has been studied for its potential use as an insect repellent, and as an antifungal agent.
作用机制
The mechanism of action of 5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the oxidation-reduction process. This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. Additionally, it is believed that this compound may also act as an antioxidant, by scavenging free radicals and preventing them from causing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a variety of beneficial effects. It has been shown to have anti-inflammatory and antinociceptive properties, as well as the ability to reduce lipid peroxidation. Additionally, it has been shown to possess antioxidant activity, and to reduce the production of reactive oxygen species.
实验室实验的优点和局限性
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in a wide range of conditions. Additionally, it is non-toxic and can be used in a variety of concentrations. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and is not very soluble in organic solvents. Additionally, it is not very stable in acidic or basic conditions.
未来方向
Despite its many potential applications, the full potential of 5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid is still being explored. Future research should focus on further exploring the biochemical and physiological effects of the compound, as well as its potential applications in medical research. Additionally, further research should be conducted on the mechanism of action of this compound, and its potential use as a corrosion inhibitor, insect repellent, and antifungal agent. Finally, research should be conducted on the potential use of this compound as a chelating agent for metal ions, as well as its potential use as an antioxidant in food products.
安全和危害
属性
IUPAC Name |
5-(4-ethylphenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-9-4-6-10(7-5-9)11-8-12(13(16)17)15(2)14-11/h4-8H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZHHSUPZFHQBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine](/img/structure/B1387151.png)
![1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387152.png)


![3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid](/img/structure/B1387155.png)


![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride](/img/structure/B1387160.png)
![2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic acid](/img/structure/B1387167.png)
![4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1387168.png)
![4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387169.png)
![3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1387170.png)

